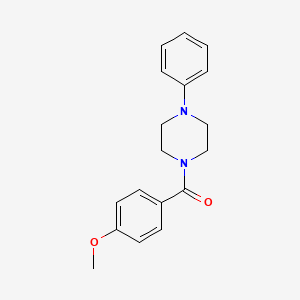

![molecular formula C15H14N2O3S2 B5558705 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline and quinoxalinone derivatives, including structures similar to 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone, often involves multi-component reactions that can include steps like aza-Michael addition, cyclization reactions, and the use of ethynyl ketene-S,S-acetals as reactive intermediates (Kang et al., 2016). Such synthetic routes allow for the incorporation of various functional groups, leading to a wide range of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of sulfone derivatives, including those similar to the compound of interest, often features significant geometrical constancy despite the presence of various substituents, which can modulate the properties of the molecule. Electronic charge transfer within these molecules typically occurs from amino to sulfonyl groups, influencing the molecular conformation and reactivity (Bertolasi et al., 1993).

Chemical Reactions and Properties

Compounds like 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone can participate in various chemical reactions, including cascade cyclizations and reactions with sulfinic acids, leading to the formation of sulfone-containing quinolones. These reactions are facilitated by the presence of functional groups such as azido, acetylenic, and sulfinic acid groups, which contribute to the reactivity and potential applications of these compounds (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure and the nature of their substituents. Crystallographic studies can provide detailed information about the conformation and arrangement of molecules in the solid state, which is crucial for understanding their physical behavior and interactions with other molecules (Li et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives are influenced by the presence of sulfonyl and other functional groups. These groups affect the electron distribution within the molecule, modulating its reactivity towards nucleophiles and electrophiles, and its behavior in chemical reactions (Bertolasi et al., 1993). Understanding these properties is essential for the application of such compounds in synthesis, catalysis, and materials science.

Aplicaciones Científicas De Investigación

Anticancer Properties

4-{[4-(Methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives have shown potential in anticancer research. A study by Jaskulska et al. (2022) investigated the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, a closely related group of compounds. These compounds exhibited significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment research (Jaskulska et al., 2022).

Molecular Structure and Electronic Effects

The molecular structure and electronic effects of similar compounds have been extensively studied. Bertolasi et al. (1993) analyzed the crystal structures of 4-aminophenyl 4-X-phenyl sulfones, revealing insights into the charge redistribution and geometrical constancy of these molecules. Such structural and electronic insights are crucial for understanding how these compounds can be effectively utilized in various fields (Bertolasi et al., 1993).

Reactivity with Radicals

The reactivity of these compounds with sulfur-centered radicals has been explored, which is important for understanding their potential in various chemical reactions. Damiani et al. (1999) studied the reactions of indolinonic and quinolinic aromatic aminoxyls with sulfur-centered radicals, providing insights into the reaction pathways and product formation (Damiani et al., 1999).

Applications in Material Science

Studies have also explored the use of these compounds in material science. Michelini et al. (2019) examined novel 1–4 quinolinone structures with various ligands, highlighting their utility as building blocks in various fields such as pharmacy, medicine, physics, and engineering (Michelini et al., 2019).

Propiedades

IUPAC Name |

4-(4-methylsulfanylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-21-11-6-8-12(9-7-11)22(19,20)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEYPQKCLLXMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Methylsulfanyl-benzenesulfonyl)-3,4-dihydro-1H-quinoxalin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)

![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)